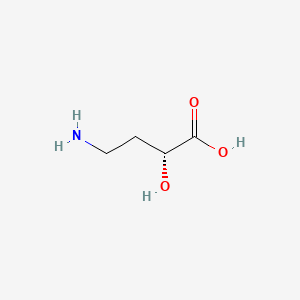
Ethenesulfonyl fluoride, 2-phenyl-
説明
Ethenesulfonyl fluoride, 2-phenyl-, is an organic compound with the molecular formula C8H7FO2S. It is a derivative of ethenesulfonyl fluoride, where a phenyl group is attached to the ethenesulfonyl moiety. This compound is known for its reactivity and is used in various chemical reactions and applications, particularly in the field of click chemistry.
作用機序
Target of Action
Ethenesulfonyl fluoride, 2-phenyl- and its derivatives have been identified as potential inhibitors of human telomerase . Telomerase plays a crucial role in maintaining chromosomal integrity and is detectable in about 80-90% of various cancer cells , making it a promising target for anticancer therapies.
Mode of Action
The compound interacts with its target, the telomerase, by inhibiting its activity . This inhibition is achieved through the compound’s unique structure, which allows it to bind to the telomerase and disrupt its function. The exact nature of this interaction and the resulting changes at the molecular level are still subjects of ongoing research.
Biochemical Pathways
The primary biochemical pathway affected by Ethenesulfonyl fluoride, 2-phenyl- is the telomerase pathway . By inhibiting telomerase, the compound disrupts the normal functioning of this pathway, which can lead to cellular senescence or apoptosis, particularly in cancer cells where telomerase activity is typically high.
Result of Action
The inhibition of telomerase by Ethenesulfonyl fluoride, 2-phenyl- can lead to a range of molecular and cellular effects. Most notably, it can induce cellular senescence or apoptosis in cancer cells . This makes the compound a potential candidate for the development of new anticancer therapies.
生化学分析
Biochemical Properties
Ethenesulfonyl fluoride, 2-phenyl-, plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to covalently modify protein residues such as serine, threonine, tyrosine, lysine, cysteine, and histidine . This compound’s reactivity allows it to form stable bonds with these residues, making it useful in chemical probes and covalent inhibitors . Additionally, ethenesulfonyl fluoride, 2-phenyl-, is used in the synthesis of polysulfonates and other functional materials .
Cellular Effects
Ethenesulfonyl fluoride, 2-phenyl-, has notable effects on various types of cells and cellular processes. It influences cell function by modifying key protein residues, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to covalently bind to specific amino acids in proteins allows it to alter the activity of enzymes and other proteins, leading to changes in cellular behavior . This makes it a valuable tool in studying cellular processes and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of ethenesulfonyl fluoride, 2-phenyl-, involves its reactivity with nucleophiles such as N, O, S, and C nucleophiles . This compound acts as a Michael acceptor, allowing it to form covalent bonds with these nucleophiles. The resulting sulfonyl fluoride group is highly stable but can react further under appropriate conditions . This reactivity is harnessed in various biochemical applications, including the development of covalent inhibitors and chemical probes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethenesulfonyl fluoride, 2-phenyl-, can change over time. The compound is known for its stability, but it can degrade under certain conditions . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies . Researchers must consider these temporal effects when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of ethenesulfonyl fluoride, 2-phenyl-, vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including impacts on learning and memory . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Ethenesulfonyl fluoride, 2-phenyl-, is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions . The compound’s reactivity with nucleophiles allows it to participate in the synthesis of functionalized molecules, impacting metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing its use in biochemical research and applications.
Transport and Distribution
Within cells and tissues, ethenesulfonyl fluoride, 2-phenyl-, is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is critical for its effectiveness in biochemical applications and therapeutic interventions.
Subcellular Localization
Ethenesulfonyl fluoride, 2-phenyl-, exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its role in modifying protein residues and influencing cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
Ethenesulfonyl fluoride, 2-phenyl-, can be synthesized through several methods. One common approach involves the rhodium(III)-catalyzed oxidative coupling of N-methoxybenzamides with ethenesulfonyl fluoride. This method provides moderate to excellent yields and features exclusive E-stereoselectivity and monoselective ortho activation of sp2 C–H bonds of the phenyl rings .
Another method involves the use of fluorosulfonyl radicals, which have emerged as a concise and efficient approach for producing sulfonyl fluorides. This method is advantageous due to its direct fluorosulfonylation process .
化学反応の分析
Types of Reactions
Ethenesulfonyl fluoride, 2-phenyl-, undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions with nucleophiles, forming stable S(VI)–O and S(VI)–N linked products.
Addition Reactions: It can undergo Michael addition reactions with amines and anilines to form bisalkylsulfonyl fluoride monomers.
Cycloaddition Reactions: It can be used in photocatalytic [2 + 2] cycloaddition reactions with pyridones or isoquinolones to form cyclobutane-fused pyridinyl sulfonyl fluorides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium(II) acetate, arenediazonium tetrafluoroborates, and various amines and anilines. Reaction conditions often involve the use of catalysts such as rhodium(III) and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include β-arylethenesulfonyl fluorides, bisalkylsulfonyl fluoride monomers, and cyclobutane-fused pyridinyl sulfonyl fluorides .
科学的研究の応用
Ethenesulfonyl fluoride, 2-phenyl-, has a wide range of scientific research applications:
類似化合物との比較
Similar Compounds
Ethenesulfonyl fluoride: A simpler analog without the phenyl group, used in similar click chemistry applications.
2-Chlorobenzenesulfonyl fluoride: Another sulfonyl fluoride compound with a chlorine substituent, used in various synthetic applications.
Benzenesulfonyl fluoride: A related compound with a benzene ring, used in organic synthesis and medicinal chemistry.
Uniqueness
Ethenesulfonyl fluoride, 2-phenyl-, is unique due to its phenyl group, which enhances its reactivity and selectivity in various chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high specificity and efficiency .
特性
IUPAC Name |
(E)-2-phenylethenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCNEIUADPFQPG-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418292 | |
| Record name | Ethenesulfonyl fluoride, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-18-5, 1819971-27-1 | |
| Record name | Ethenesulfonyl fluoride, 2-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethenesulfonyl fluoride, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1E)-2-phenylethene-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 405-18-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)


![Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro-](/img/structure/B1276934.png)
![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)









